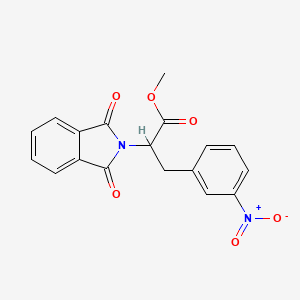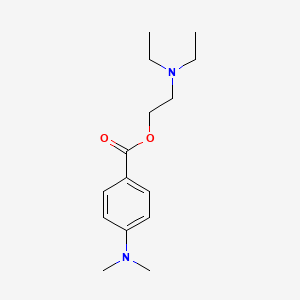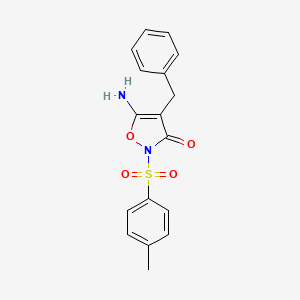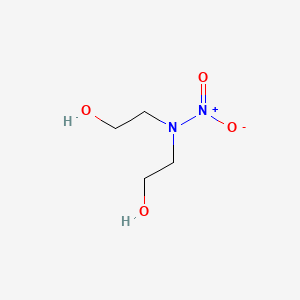
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate is a complex organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a phthalimide core and a nitrophenyl group, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
科学研究应用
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phthalimide core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Phthalimide: The parent compound, known for its use in organic synthesis and as a precursor to various derivatives.
N-Substituted Phthalimides: Compounds with different substituents on the nitrogen atom, exhibiting diverse chemical and biological properties.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, known for their reactivity and potential biological activities.
Uniqueness
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate is unique due to its combination of a phthalimide core and a nitrophenyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5461-87-0 |
|---|---|
分子式 |
C18H14N2O6 |
分子量 |
354.3 g/mol |
IUPAC 名称 |
methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H14N2O6/c1-26-18(23)15(10-11-5-4-6-12(9-11)20(24)25)19-16(21)13-7-2-3-8-14(13)17(19)22/h2-9,15H,10H2,1H3 |
InChI 键 |
CCNXHPPQWORRGY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)








![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)


